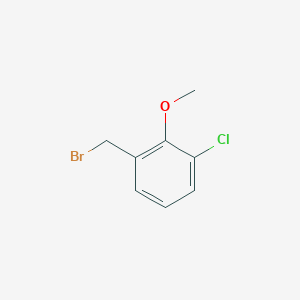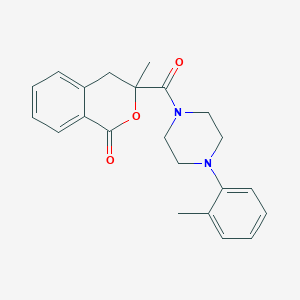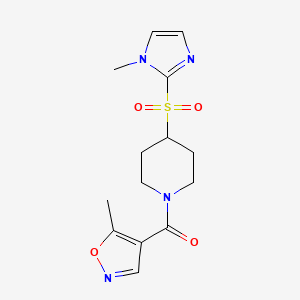
1-(Bromomethyl)-3-chloro-2-methoxybenzene
Vue d'ensemble
Description
Compounds like “1-(Bromomethyl)-3-chloro-2-methoxybenzene” belong to a class of organic compounds known as benzene derivatives. They are employed as intermediates for organic synthesis and pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves bromination of the parent compound. For example, benzyl bromide, an organic compound with a benzene ring substituted with a bromomethyl group, can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation .Molecular Structure Analysis
The molecule likely consists of a benzene ring substituted with a bromomethyl, a chloro, and a methoxy group .Chemical Reactions Analysis
Bromomethane, an organobromine compound, is produced both industrially and biologically. It has a tetrahedral shape and is a recognized ozone-depleting chemical .Physical And Chemical Properties Analysis
Benzyl bromide, a similar compound, is a colorless liquid with lachrymatory properties .Applications De Recherche Scientifique
Steric Protection in Chemical Synthesis
A study by Yoshifuji, Kamijo, and Toyota (1993) demonstrates the use of sterically hindered bromobenzene derivatives in chemical synthesis. They explored the preparation of a sterically hindered bromobenzene, which was then converted to a corresponding phosphonous dichloride. This dichloride was instrumental in stabilizing low-coordinate phosphorus compounds, demonstrating the importance of sterically hindered bromobenzenes in complex chemical synthesis (Yoshifuji, Kamijo, & Toyota, 1993).
In Polymer Solar Cells
Bo Jin et al. (2016) investigated the use of a bromomethyl methoxybenzene derivative in polymer solar cells (PSCs). The study involved synthesizing a modified version of [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) with an added bromomethyl methoxybenzene group. This modified compound showed a significant increase in power conversion efficiency, open circuit voltage, and short-circuit current in PSCs compared to the device with unmodified PCBM (Jin et al., 2016).
Photovoltaic Performance
The addition of bromomethyl methoxybenzene to PCBM was also highlighted in the same study by Jin et al. (2016) for enhancing the photovoltaic performance of polymer solar cells. The study underscores the potential of bromomethyl methoxybenzene derivatives in improving the efficiency of solar energy devices (Jin et al., 2016).
Use in Synthesis of Aromatic Compounds
Mroz et al. (2020) focused on the anisotropic displacement parameters of compounds like 1-(bromomethyl)-3-nitrobenzene. This study provides insight into the structural properties of bromomethyl-substituted benzenes, which are important for understanding their behavior in various chemical syntheses (Mroz, Wang, Englert, & Dronskowski, 2020).
Environmental Presence and Origin
Führer and Ballschmiter (1998) analyzed the presence of bromochloromethoxybenzenes in the marine troposphere of the Atlantic Ocean. Their research provides insights into the environmental distribution and potential sources of bromo- and chloro-substituted anisoles, highlighting the intersection of chemical research with environmental studies (Führer & Ballschmiter, 1998).
Synthesis of Liquid Crystals
Bertini et al. (2003) explored the synthesis of enantiopure trioxadecalin derived liquid crystals using derivatives of bromomethyl methoxybenzene. This research highlights the role of such compounds in the field of materials science, particularly in the development of new liquid crystal materials (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(bromomethyl)-3-chloro-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIPBPXMJUKBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methoxy-2,3,4,4a,5,10b-hexahydro-1H-chromeno[3,4-b]pyridine;hydrochloride](/img/structure/B2888630.png)

![N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B2888635.png)
![3-Chloro-4-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2888636.png)
![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2888638.png)

![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2888642.png)
![4-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2888643.png)
![{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol](/img/structure/B2888644.png)
![Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2888648.png)
![N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine](/img/structure/B2888649.png)
![N-[2-(4-Chloro-3-fluorophenoxy)ethyl]but-2-ynamide](/img/structure/B2888650.png)

